Setrobuvir

HCV NS5B polymerase Resistance mutations Non-nucleoside inhibitor

Setrobuvir is a well-characterized non-nucleoside inhibitor (NNI) of HCV NS5B polymerase that binds specifically to the Palm I allosteric site near Tyr448. Its sub-nanomolar enzyme potency, nanomolar EC50 (3 nM) in genotype 1b replicons, and lack of cross-resistance with nucleoside inhibitors make it an indispensable reference control for HCV antiviral screening and resistance mechanism studies. With published clinical PK/PD data (2.9 log10 IU/mL reduction at 800 mg BID), researchers can use setrobuvir to validate viral kinetic models and benchmark novel NS5B inhibitors. Sourced exclusively for research use; not for human administration.

Molecular Formula C25H25FN4O6S2
Molecular Weight 560.6 g/mol
CAS No. 1071517-39-9
Cat. No. B610801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetrobuvir
CAS1071517-39-9
SynonymsSetrobuvir;  ANA-598;  RG-7790;  ANA598;  RG7790;  RO-5466731;  RO5466731;  RO 5466731.
Molecular FormulaC25H25FN4O6S2
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O
InChIInChI=1S/C25H25FN4O6S2/c1-37(33,34)28-17-8-9-18-19(11-17)38(35,36)29-24(27-18)21-23(31)20-14-4-5-15(10-14)22(20)30(25(21)32)12-13-2-6-16(26)7-3-13/h2-3,6-9,11,14-15,20,22,28,31H,4-5,10,12H2,1H3,(H,27,29)/t14-,15+,20+,22-/m0/s1
InChIKeyDEKOYVOWOVJMPM-RLHIPHHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Setrobuvir CAS 1071517-39-9: Baseline Overview of an NS5B Palm I Inhibitor for HCV Research


Setrobuvir (ANA-598, RO-5466731) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase that binds to the palm I allosteric site [1]. Discovered by Anadys Pharmaceuticals and later acquired by Roche, this small molecule advanced to Phase IIb clinical trials before development was discontinued in 2015 [2]. As a benzothiadiazine derivative, setrobuvir exhibits sub-nanomolar potency against recombinant HCV NS5B enzymes and nanomolar activity in cell-based replicon systems, with a demonstrated ability to reduce HCV RNA levels by up to 2.9 log10 IU/mL after only three days of monotherapy [1] [3].

Why Setrobuvir (ANA-598) Cannot Be Substituted with Generic NS5B Inhibitors in HCV Research


Non-nucleoside inhibitors (NNIs) of HCV NS5B polymerase exhibit high target specificity dictated by distinct allosteric binding sites (Palm I, Palm II, Thumb I, Thumb II), each with unique resistance profiles and genotype coverage [1]. Setrobuvir specifically binds to the Palm I site near Tyr448, a region where resistance mutations (e.g., M414T, G554D, D559G) confer high-level resistance to Palm I inhibitors while leaving nucleoside inhibitors (e.g., sofosbuvir) and NNIs binding to other sites fully active [2] [3]. Consequently, substituting setrobuvir with another NS5B inhibitor—even one of the same class—will alter the resistance barrier, shift genotype selectivity, and invalidate cross-comparisons in combination studies. The quantitative evidence below establishes the precise, non-interchangeable profile of setrobuvir.

Setrobuvir (ANA-598) Quantitative Evidence Guide: Head-to-Head Data vs. HCV NS5B Inhibitor Comparators


Setrobuvir vs. Sofosbuvir and Dasabuvir: Mechanism-Based Resistance Barrier Differentiation

Setrobuvir, as a Palm I non-nucleoside inhibitor (NNI), retains full in vitro activity against mutations that confer resistance to nucleoside inhibitors (e.g., sofosbuvir) and NNIs that bind to distinct allosteric sites (e.g., dasabuvir, a Palm II inhibitor). Conversely, protease and nucleoside inhibitors remain fully active against setrobuvir-resistant mutations [1]. In vitro resistance selection identified key mutations at M414, G554, and D559 in the NS5B palm domain that specifically reduce susceptibility to setrobuvir [2].

HCV NS5B polymerase Resistance mutations Non-nucleoside inhibitor

In Vitro Potency of Setrobuvir in HCV Replicon Assays: Comparative Data vs. ABT-072

In Huh-7 cell-based HCV replicon assays, setrobuvir demonstrates genotype-dependent potency with an EC50 of 3 nM against genotype 1b and 52 nM against genotype 1a, without appreciable cytotoxicity (CC50 ~100 µM) [1]. In comparison, ABT-072, another non-nucleoside NS5B inhibitor, exhibits an EC50 of 0.3 nM against GT1b and 1 nM against GT1a .

HCV replicon EC50 Antiviral potency

Setrobuvir Clinical Pharmacodynamics: 3-Day Monotherapy Viral Load Reduction Compared to Baseline

In a Phase I study of treatment-naïve genotype 1 chronic hepatitis C patients, setrobuvir monotherapy (200 mg, 400 mg, or 800 mg BID) for three days produced dose-related reductions in HCV RNA. The 800 mg BID cohort achieved a mean reduction of 2.9 log10 IU/mL, while the placebo group showed a reduction of ≤0.1 log10 IU/mL [1]. A separate study evaluating filibuvir (PF-00868554), another NNI, reported a maximal mean HCV RNA reduction of 1.95 log10 IU/mL after 8 days of monotherapy at 700 mg BID [2].

HCV RNA reduction Pharmacodynamics Clinical trial

Setrobuvir Genotype Selectivity: Comparative IC50 Values for HCV GT1b vs. GT3a NS5B Polymerase

In biochemical assays using recombinant HCV NS5B polymerase, setrobuvir inhibits genotype 1b enzyme with an IC50 of 157.5 nM, but its potency against genotype 3a is markedly reduced to 2,605 nM, representing a 17-fold decrease in activity [1]. In contrast, nesbuvir (a Palm II NNI) shows equipotent activity against both genotypes (IC50 ~75-76 nM, 1-fold change), and JTK-109 (a Thumb I NNI) is actually more potent against GT3a (IC50 35.4 nM) than GT1b (107.6 nM) [1].

NS5B polymerase Genotype selectivity IC50

Setrobuvir Binding Site Specificity: Structural Basis for Non-Interchangeability with Other Palm Site Inhibitors

Setrobuvir binds specifically to Palm I region of NS5B, near residue Tyr448 [1]. This binding site is distinct from Palm II (targeted by nesbuvir and dasabuvir), Thumb I (targeted by BI207127), and Thumb II (targeted by VX-222 and filibuvir) [2]. Resistance mutations selected by setrobuvir (M414T, G554D, D559G) are unique to Palm I inhibitors, and in vitro studies confirm that setrobuvir-resistant replicons remain fully susceptible to nucleoside inhibitors and NNIs targeting other sites [3].

NS5B allosteric site Palm I Resistance mutations

Setrobuvir Clinical Safety Profile: Rash Incidence Comparison vs. Control Group

In the Phase IIb clinical trial, rash was reported as an adverse event. Among patients receiving setrobuvir plus pegylated interferon/ribavirin (P/R), 98% of rashes were mild or moderate (Grade 1 or 2), compared to 93% in the control group receiving P/R alone [1]. This indicates that setrobuvir addition did not meaningfully increase the severity of dermatologic adverse events relative to standard of care.

Safety Adverse events Rash

Setrobuvir (ANA-598) Application Scenarios: Research Use Cases Derived from Quantitative Evidence


Genotype 1 HCV Antiviral Research and Replicon Assay Development

Setrobuvir's potent activity in genotype 1b replicon assays (EC50 = 3 nM) and its 17-fold selectivity over genotype 3a in biochemical assays [1] [2] make it an ideal positive control for genotype 1-specific antiviral screening. Its well-characterized Palm I binding site enables mechanistic studies of allosteric polymerase inhibition in cell culture models. Researchers developing genotype 1b replicon assays can use setrobuvir as a reference inhibitor with extensive published potency data.

Combination Therapy and Resistance Barrier Studies

Setrobuvir's demonstrated lack of cross-resistance with nucleoside inhibitors (e.g., sofosbuvir) and NNIs of other sites [1] positions it as a key tool for evaluating additive or synergistic antiviral effects in vitro. The defined resistance mutations (M414, G554, D559) [2] enable construction of resistant replicons for studying escape mechanisms and for screening next-generation Palm I inhibitors. Its high barrier to resistance in clinical trials (<2% breakthrough rate) [3] further supports its use in long-term replicon studies.

In Vivo Pharmacodynamic Modeling and PK/PD Correlation

The well-characterized clinical pharmacodynamics of setrobuvir—a 2.9 log10 IU/mL reduction in HCV RNA after three days of 800 mg BID monotherapy [1]—provides a robust benchmark for validating pharmacokinetic/pharmacodynamic (PK/PD) models of HCV infection. This quantitative in vivo efficacy data can be used to calibrate viral kinetic models or to compare the potency of novel NS5B inhibitors in preclinical animal studies.

Reference Compound for NS5B Allosteric Site Mapping

Setrobuvir's specific binding to the Palm I site near Tyr448 [1] makes it a valuable probe for structural biology and computational chemistry studies aimed at mapping NS5B allosteric pockets. Its distinct resistance profile compared to Palm II, Thumb I, and Thumb II inhibitors [2] allows researchers to use setrobuvir as a reference for defining binding site specificity in drug discovery campaigns targeting the HCV polymerase.

Quote Request

Request a Quote for Setrobuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.